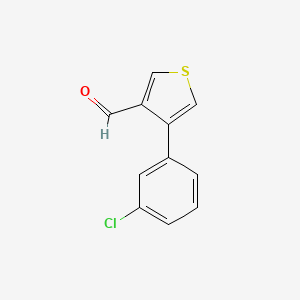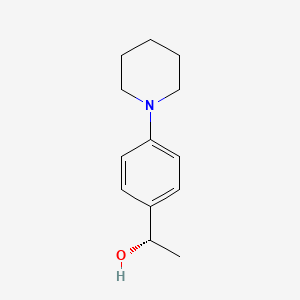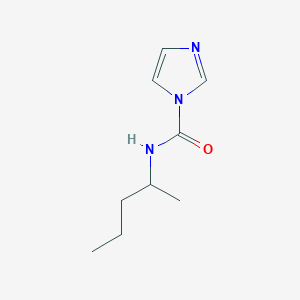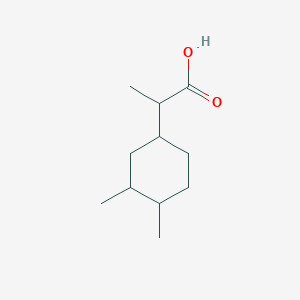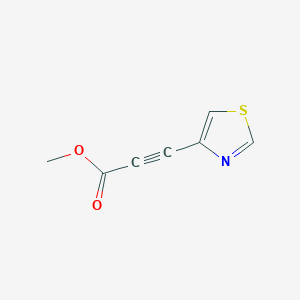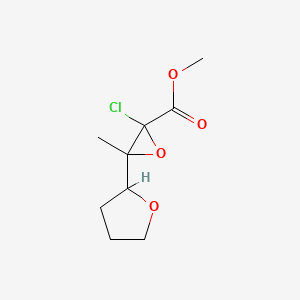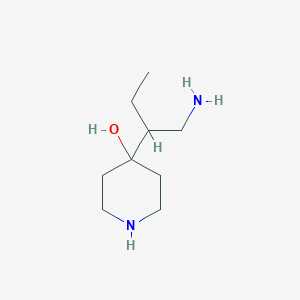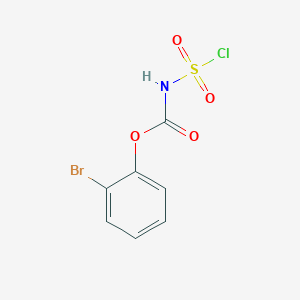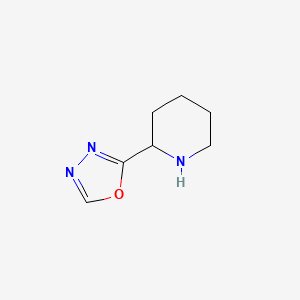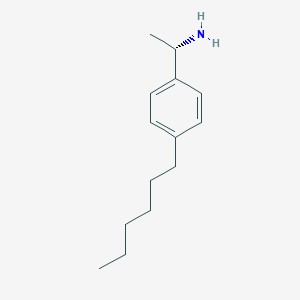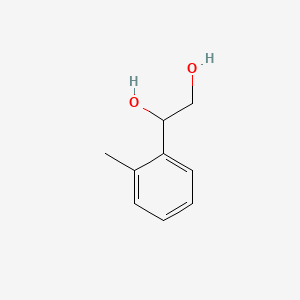
1-(2-Methylphenyl)ethane-1,2-diol
Vue d'ensemble
Description
1-(2-Methylphenyl)ethane-1,2-diol is an organic compound that belongs to the class of vicinal diols These compounds are characterized by the presence of two hydroxyl groups (-OH) attached to adjacent carbon atoms The compound’s structure includes a methyl-substituted phenyl group, making it a derivative of ethane-1,2-diol
Méthodes De Préparation
The synthesis of 1-(2-Methylphenyl)ethane-1,2-diol can be achieved through several methods:
-
Reduction of Ketones: : One common method involves the reduction of 2-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
-
Biocatalytic Methods: : Another approach involves the use of biocatalysts. For example, the asymmetric reduction of 2-methylacetophenone can be catalyzed by enzymes such as carbonyl reductase, providing high enantioselectivity and yield .
-
Industrial Production: : Industrially, the compound can be produced through catalytic hydrogenation processes, where hydrogen gas is used to reduce the ketone in the presence of a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature .
Analyse Des Réactions Chimiques
1-(2-Methylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Further reduction of the compound can lead to the formation of alcohols or alkanes. Reducing agents such as LiAlH4 are typically used for these reactions .
-
Substitution: : The hydroxyl groups in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
-
Cleavage: : Periodate cleavage of the diol can result in the formation of aldehydes or ketones. Sodium periodate (NaIO4) is commonly used for this purpose .
Applications De Recherche Scientifique
1-(2-Methylphenyl)ethane-1,2-diol has several applications in scientific research:
-
Organic Synthesis: : The compound serves as a chiral building block in the synthesis of complex organic molecules. Its diol functionality allows for the formation of various derivatives through selective reactions .
-
Pharmaceuticals: : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound’s chiral nature makes it valuable in the production of enantiomerically pure drugs .
-
Material Science: : The compound is used in the development of polymers and resins. Its diol groups can participate in polymerization reactions, leading to materials with unique properties .
-
Biological Studies: : In biological research, the compound is used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways .
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diol involves its interaction with various molecular targets:
-
Enzymatic Reduction: : The compound can be reduced by enzymes such as carbonyl reductase, which catalyzes the transfer of hydride ions to the carbonyl group, resulting in the formation of the diol .
-
Oxidative Cleavage: : In oxidative reactions, the compound undergoes cleavage by oxidizing agents, leading to the formation of smaller molecules such as aldehydes and ketones. This process involves the formation of intermediate complexes and the transfer of oxygen atoms .
-
Substitution Reactions: : The hydroxyl groups in the compound can be substituted through nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the hydroxyl groups, replacing them with other functional groups .
Comparaison Avec Des Composés Similaires
1-(2-Methylphenyl)ethane-1,2-diol can be compared with other similar compounds:
-
Ethane-1,2-diol (Ethylene Glycol): : Unlike this compound, ethane-1,2-diol lacks the aromatic ring and methyl substitution. It is widely used as an antifreeze and in the production of polyesters .
-
Propane-1,2-diol (Propylene Glycol): : This compound has a similar diol structure but with an additional carbon atom. It is used in food, pharmaceuticals, and cosmetics as a solvent and humectant .
-
1-Phenyl-1,2-ethanediol: : This compound is similar but lacks the methyl group on the phenyl ring. It is used as an intermediate in organic synthesis and in the production of fragrances .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in specialized applications.
Propriétés
IUPAC Name |
1-(2-methylphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFDCSRCQQLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001742 | |
| Record name | 1-(2-Methylphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-80-7 | |
| Record name | 1,2-Ethanediol, 1-(methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


